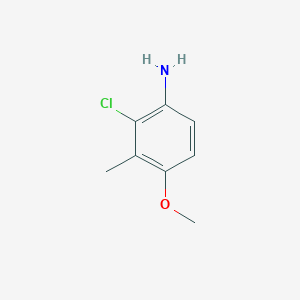

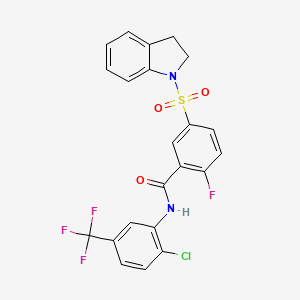

![molecular formula C14H18Cl2N2O5S B2393338 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide CAS No. 341964-56-5](/img/structure/B2393338.png)

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis

While this compound is listed in some chemical databases, detailed physical and chemical properties are not provided .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

The compound is utilized in the synthesis of a variety of derivatives through chemical reactions involving sulfonyl and acetamoyl groups. For instance, it's involved in the creation of sulfamoyl derivatives, which are crucial in producing a range of heterocyclic compounds with potential biological and therapeutic implications. These derivatives are synthesized through reactions with various reagents, forming heterocycles with significant biological and pharmaceutical activities. The reactions involve multiple steps, including chlorosulfonation, resulting in sulfonyl chlorides, which are then used to create further derivatives like sulfonohydrazides. Such chemical pathways are vital in medicinal chemistry and drug development (Cremlyn & Pannell, 1978), (Cremlyn & Pannell, 1979).

Antimicrobial Research

In the realm of antimicrobial research, the compound is utilized for synthesizing new heterocyclic compounds incorporating sulfamoyl moiety. These compounds are recognized for their potential as antimicrobial agents, with various derivatives showing promising antibacterial and antifungal activities. The synthesis involves a versatile approach, reacting with different compounds to yield derivatives like pyridone, pyrazole, chromene, and hydrazone. The biological activity of these derivatives makes them suitable candidates for further exploration as antimicrobial agents (Darwish et al., 2014), (Darwish et al., 2014).

Biological Activity and Enzyme Interaction

The compound also plays a role in the synthesis of bioactive compounds, with derivatives showing various biological activities. These derivatives are synthesized from different starting materials and react with sulfonyl chlorides. The resulting molecules are studied for their enzyme inhibition and antibacterial properties, providing insights into their potential pharmacological applications. Computational docking studies are conducted to understand their interactions with enzymes like acetyl cholinesterase (AChE), butyryl cholinesterase (BChE), and lipoxygenase (LOX), correlating well with experimental data (Irshad et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfonyl-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O5S/c1-8(2)23-12-5-11(9(15)4-10(12)16)18-14(20)7-24(21,22)6-13(19)17-3/h4-5,8H,6-7H2,1-3H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSUMLDTIZRIOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)(=O)CC(=O)NC)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

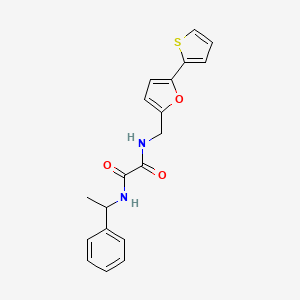

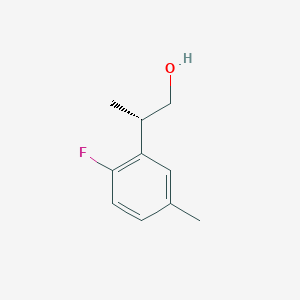

![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2393256.png)

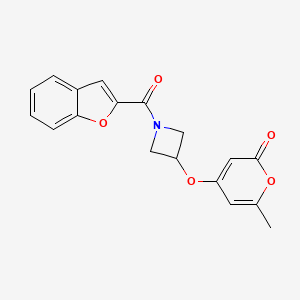

![3-[(2-Benzyl-2-methylpyrrolidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2393260.png)

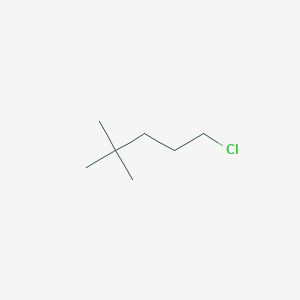

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2393262.png)

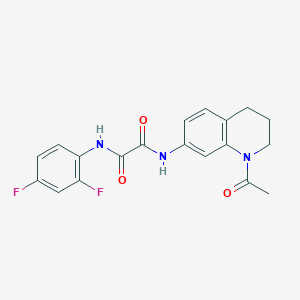

![1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2393274.png)

![Spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2393276.png)

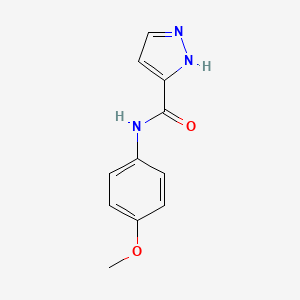

![N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393278.png)